Cas no 933738-36-4 ([(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid)

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a benzimidazole derivative with potential applications in pharmaceutical and chemical research. Its structure features a functionalized acetic acid moiety linked to a dimethyl-substituted benzimidazole core, offering versatility in synthetic modifications. The compound's benzimidazole scaffold is known for its role in biologically active molecules, suggesting utility in drug development, particularly as an intermediate or ligand. The presence of both carboxylic acid and ether functionalities enhances its reactivity, enabling conjugation or further derivatization. This product is characterized by its high purity and stability, making it suitable for precise experimental applications. Its well-defined molecular architecture supports studies in medicinal chemistry, catalysis, and material science.
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid structure
933738-36-4 structure
Product Name:[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
CAS No:933738-36-4
MF:C12H14N2O3
MW:234.251163005829
CID:4720428
Update Time:2025-05-24

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
    • 2-((5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methoxy)acetic acid
    • BB 0254721
    • [(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)methoxy]acetic acid
    • Inchi: 1S/C12H14N2O3/c1-7-3-9-10(4-8(7)2)14-11(13-9)5-17-6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: WQCAQKPXPYEKTE-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)CC1=NC2C=C(C)C(C)=CC=2N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Topological Polar Surface Area: 75.2

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid Pricemore >>

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Additional information on [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic Acid: A Comprehensive Overview

The compound with CAS No. 933738-36-4, commonly referred to as [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The benzimidazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with an imidazole ring, providing a platform for various functional groups to be attached. In this case, the benzimidazole is substituted with two methyl groups at the 5 and 6 positions, and a methoxy-acetic acid group at the 2 position.

Recent studies have highlighted the antimicrobial and antioxidant properties of this compound, making it a promising candidate for applications in pharmaceuticals and nutraceuticals. The methoxy-acetic acid moiety is particularly interesting as it may contribute to the molecule's ability to interact with biological systems. Researchers have also explored the potential of this compound as a modulator of cellular signaling pathways, which could be relevant in the treatment of diseases such as cancer and neurodegenerative disorders.

One of the most intriguing aspects of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is its ability to exhibit selective cytotoxicity against cancer cells while sparing normal cells. This property has been attributed to its interaction with specific molecular targets, such as kinases and transcription factors, which are often overexpressed in cancerous tissues. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs.

In addition to its therapeutic potential, this compound has also been investigated for its anti-inflammatory effects. Experimental data suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in chronic inflammatory diseases like arthritis and inflammatory bowel disease. The benzimidazole framework is believed to play a crucial role in these activities by facilitating interactions with inflammatory mediators.

The synthesis of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid involves a multi-step process that typically begins with the preparation of the benzimidazole skeleton. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of the methoxy-acetic acid group is often achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions used. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the final product meets rigorous quality standards.

From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided valuable insights into its molecular structure, stereochemistry, and conformational flexibility. For instance, NMR studies have revealed that the methoxy-acetic acid group adopts a specific conformation that may be critical for its biological activity.

Looking ahead, there is growing interest in exploring the combinatorial chemistry potential of this compound. By modifying its substituents or incorporating additional functional groups, researchers aim to create derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically relevant drug.

In conclusion, [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid represents a compelling example of how structural modifications can lead to molecules with diverse biological activities. Its unique combination of properties makes it a valuable tool for advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

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